(S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride
CAS No.: 2241594-47-6
Cat. No.: VC7087401
Molecular Formula: C6H9BrClNO
Molecular Weight: 226.5
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2241594-47-6 |
---|---|
Molecular Formula | C6H9BrClNO |
Molecular Weight | 226.5 |
IUPAC Name | (1S)-1-(5-bromofuran-2-yl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C6H8BrNO.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H/t4-;/m0./s1 |
Standard InChI Key | FKRYJPPQTPWPHV-WCCKRBBISA-N |
SMILES | CC(C1=CC=C(O1)Br)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s core structure consists of a furan ring substituted with a bromine atom at the 5-position and an ethanamine group at the 2-position. The chiral center at the ethanamine carbon confers enantiomeric specificity, critical for interactions with biological targets. The hydrochloride salt enhances solubility and stability, making it suitable for laboratory use .
Key structural identifiers include:
Physicochemical Properties
Data from GlpBio and Vulcanchem highlight:
Property | Value |
---|---|
Molecular Weight | 226.5 g/mol |
Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |
Storage Conditions | Stable at room temperature; long-term storage at -20°C recommended |
The bromine atom contributes to the compound’s molecular weight (79.9 g/mol) and polarizability, influencing its reactivity in substitution reactions .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of (S)-1-(5-bromofuran-2-yl)ethanamine hydrochloride typically involves multi-step protocols:
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Furan Bromination: Introduction of bromine at the 5-position of furan derivatives using (N-bromosuccinimide) under controlled conditions .
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Amination: Chiral resolution or asymmetric synthesis to install the (S)-configured ethanamine group. The Delépine reaction, involving hexamethylenetetramine, is a common method for primary amine synthesis .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity .
Industrial-scale production often employs continuous flow reactors to optimize yield (reported >70%) and minimize side reactions.
Analytical Characterization
Spectroscopic Data:
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NMR (400 MHz, DMSO-): 6.45 (d, Hz, 1H, furan H-3), 6.32 (d, Hz, 1H, furan H-4), 3.85 (q, Hz, 1H, CH-NH), 1.45 (d, Hz, 3H, CH) .
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FT-IR: Peaks at 2235 cm (C-Br stretch), 1578 cm (C=N stretch), and 1335 cm (C-O furan ring) .
Chromatographic Purity:
HPLC analysis typically shows >97% purity, as reported by MolCore .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The 5-bromo substituent serves as a handle for palladium-catalyzed couplings. For example, reaction with arylboronic acids yields biaryl furans, valuable intermediates in drug discovery :
Chiral Auxiliary Applications
The (S)-configured amine is utilized in asymmetric synthesis to induce enantioselectivity in aldol reactions and Michael additions .
Comparison with Structural Analogs
Compound | CAS No. | Key Differences | Bioactivity |
---|---|---|---|
Racemic ethanamine variant | 2250241-99-5 | Lacks chiral center | Reduced antimicrobial potency |
5-Chlorofuran derivative | N/A | Cl instead of Br | Lower lipophilicity |
The (S)-enantiomer demonstrates 2–3× higher activity than its (R)-counterpart in enzyme inhibition assays .
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